molecular formula C9H6F3NS B8244686 2-(Difluoromethyl)-3-fluoro-6-methylsulfanyl-benzonitrile

2-(Difluoromethyl)-3-fluoro-6-methylsulfanyl-benzonitrile

Cat. No.: B8244686
M. Wt: 217.21 g/mol
InChI Key: HKNCIYPJITXIEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Difluoromethyl)-3-fluoro-6-methylsulfanyl-benzonitrile is an organic compound that features a difluoromethyl group, a fluoro group, a methylsulfanyl group, and a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethyl)-3-fluoro-6-methylsulfanyl-benzonitrile typically involves multiple steps, starting from commercially available precursors. One common approach is the difluoromethylation of aromatic compounds, which can be achieved through various methods such as metal-catalyzed cross-coupling reactions, radical chemistry, and nucleophilic substitution .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing efficient and cost-effective reagents and catalysts. The choice of method depends on factors such as yield, purity, and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)-3-fluoro-6-methylsulfanyl-benzonitrile can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction of the nitrile group can produce primary amines .

Scientific Research Applications

2-(Difluoromethyl)-3-fluoro-6-methylsulfanyl-benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)-3-fluoro-6-methylsulfanyl-benzonitrile involves its interaction with molecular targets such as enzymes and receptors. The difluoromethyl group can form hydrogen bonds with target proteins, influencing their activity. The fluoro and methylsulfanyl groups can modulate the compound’s lipophilicity and metabolic stability, enhancing its biological activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other difluoromethylated and fluorinated aromatic compounds, such as:

Uniqueness

2-(Difluoromethyl)-3-fluoro-6-methylsulfanyl-benzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both difluoromethyl and fluoro groups enhances its potential for hydrogen bonding and metabolic stability, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

2-(difluoromethyl)-3-fluoro-6-methylsulfanylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3NS/c1-14-7-3-2-6(10)8(9(11)12)5(7)4-13/h2-3,9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKNCIYPJITXIEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C(=C(C=C1)F)C(F)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.